Ivermectin B1 Aglycon

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

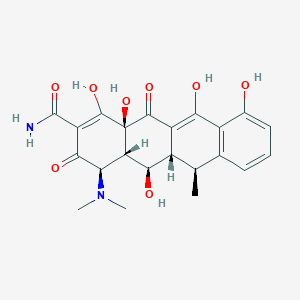

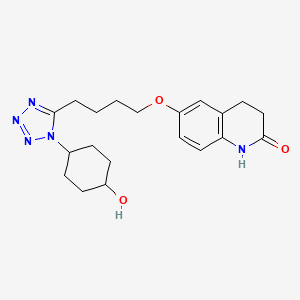

IVM AGLYCONE is a derivative of ivermectin, a broad-spectrum antiparasitic agent. Ivermectin is widely used in veterinary and human medicine to treat various parasitic infections. The aglycone form of ivermectin is obtained by removing the sugar moiety from the parent compound, resulting in a molecule with distinct chemical and biological properties.

作用机制

依维菌素苷元通过与无脊椎动物神经系统中的谷氨酸门控氯离子通道结合来发挥作用。这种结合增强了氯离子的内流,导致神经元超极化和寄生虫麻痹。分子靶标包括氯离子通道的特定亚基,所涉及的途径与神经传递和离子转运有关 .

生化分析

Biochemical Properties

Ivermectin Impurity G, like Ivermectin, is believed to interact with glutamate-gated chloride channels present in animal neurons and muscle cells . By binding to these channels, it increases the permeability of the cell membrane for chloride ions . This interaction is crucial for its antiparasitic activity.

Cellular Effects

In cellular contexts, Ivermectin Impurity G may influence various cellular processes. For instance, studies have shown that Ivermectin can cause cell cycle arrest and apoptosis in certain cancer cell lines

Molecular Mechanism

The molecular mechanism of action of Ivermectin Impurity G is likely similar to that of Ivermectin. Ivermectin acts as a selective positive allosteric modulator at the glutamate-gated chloride channels found in nematodes and insects . By binding to these channels, it leads to an influx of chloride ions, causing paralysis and death of the parasite .

Temporal Effects in Laboratory Settings

Ivermectin has been shown to have long-lasting effects due to its high lipid solubility, which results in it being widely distributed throughout the body .

Dosage Effects in Animal Models

Studies on Ivermectin have shown that it can reduce viral load and disease in mice infected with a coronavirus . High doses of Ivermectin can also lead to severe neurological toxicity .

Metabolic Pathways

Ivermectin Impurity G is likely metabolized in a similar manner to Ivermectin. Ivermectin is metabolized by C-hydroxylation and O-demethylation reactions, primarily catalyzed by P450 3A4, with contributions from P450 3A5 and 2C9 .

Transport and Distribution

Ivermectin Impurity G, like Ivermectin, is likely transported and distributed within cells and tissues due to its high liposolubility . It is suggested that P-gp (MDR1) transporter participates in Ivermectin efflux at low drug concentration with a slow transport rate .

Subcellular Localization

Given its lipophilic nature and its interactions with intracellular targets such as glutamate-gated chloride channels , it is likely that it can cross cell membranes and localize within various subcellular compartments.

准备方法

合成路线和反应条件

依维菌素苷元的合成通常涉及去除伊维菌素中的糖部分。这可以通过酶水解或化学方法实现。酶水解使用特定的糖苷酶裂解糖苷键,而化学方法则涉及在受控条件下进行酸或碱水解 .

工业生产方法

依维菌素苷元的工业生产涉及对链霉菌属(Streptomyces avermitilis)进行大规模发酵,随后提取和纯化伊维菌素。然后对纯化的伊维菌素进行水解以去除糖部分,从而得到依维菌素苷元 .

化学反应分析

反应类型

依维菌素苷元会经历各种化学反应,包括:

氧化: 依维菌素苷元可以被氧化形成不同的衍生物。

还原: 还原反应可以改变苷元上的官能团。

取代: 取代反应可以将新的官能团引入分子中.

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在取代反应中采用卤代烷和酰氯等试剂.

形成的主要产物

科学研究应用

依维菌素苷元具有广泛的科学研究应用:

化学: 用作合成新型化合物的一种起始材料。

生物学: 研究其对各种生物系统的影响,包括其抗寄生虫活性。

医学: 研究其潜在的治疗应用,包括作为抗寄生虫药物的使用。

工业: 用于开发新的杀虫剂和兽药

相似化合物的比较

类似化合物

- 阿维菌素

- 多拉美汀

- 依普利诺美汀

- 莫昔菌素

- 塞拉美汀

独特性

依维菌素苷元是独一无二的,因为它具有独特的化学结构,缺少其他阿维菌素中存在的糖部分。这种结构差异赋予了独特的化学和生物学特性,使其成为各种应用的宝贵化合物 .

属性

CAS 编号 |

73162-95-5 |

|---|---|

分子式 |

C34H50O8 |

分子量 |

586.8 g/mol |

IUPAC 名称 |

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C34H50O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,15,19-20,22,25-31,35-36,38H,7,12-14,16-18H2,1-6H3/b9-8+,21-11+,24-10+/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1 |

InChI 键 |

XOCXXEYUGYTCNG-AOIHNFKZSA-N |

手性 SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O)\C)C |

SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |

规范 SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |

外观 |

Off-White Solid |

熔点 |

149-154ºC |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

Ivermectin B1 Aglycon; (6R,13S,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]-milbemycin B; [6R,13S,25R(S)]-5-O-Demethyl-28-deoxy-6,28-epoxy-13-hydroxy-25-(1-methylpropyl)-milbemycin B; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601449.png)

![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)

![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601458.png)